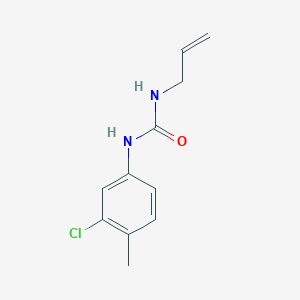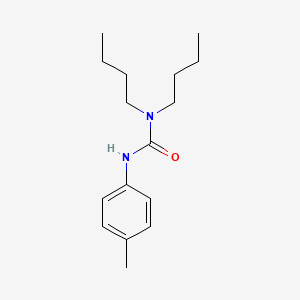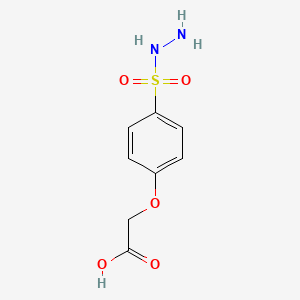
N-(4-Fluorobenzylidene)-1-naphthylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluorobenzylidene)-1-naphthylamine is an organic compound that has garnered attention in various fields of scientific research This compound is characterized by the presence of a fluorine atom attached to a benzylidene group, which is further connected to a naphthylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Fluorobenzylidene)-1-naphthylamine can be synthesized through a condensation reaction between 4-fluorobenzaldehyde and 1-naphthylamine. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond between the aldehyde and the amine, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorobenzylidene)-1-naphthylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine bond to form secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives of this compound
Reduction: Secondary amines
Substitution: Substituted derivatives with various nucleophiles
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Research has shown that N-(4-Fluorobenzylidene)-1-naphthylamine exhibits biological activity, including potential anticancer and antioxidant properties.
Medicine: The compound’s biological activity has led to investigations into its potential therapeutic applications, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzylidene)-1-naphthylamine is not fully understood. it is believed to exert its effects by inhibiting certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. Additionally, the compound has been shown to induce apoptosis in cancer cells and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
N-(4-Fluorobenzylidene)-1-naphthylamine can be compared to other similar compounds, such as:
N-(4-Fluorobenzylidene)aniline: This compound shares a similar structure but lacks the naphthylamine moiety.
N-(4-Fluorobenzylidene)dodecanehydrazide: This compound contains a dodecanehydrazide moiety instead of a naphthylamine group.
N-(4-Fluorobenzylidene)isonicotinohydrazide: This compound features an isonicotinohydrazide moiety and has been investigated for its structural and spectral properties.
The uniqueness of this compound lies in its combination of the fluorobenzylidene and naphthylamine groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12FN |
|---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C17H12FN/c18-15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H |
InChI Key |
WZFPBVXCBPRPIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide](/img/structure/B11958459.png)


![2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B11958476.png)
![2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid](/img/structure/B11958483.png)






